molecular formula C4H11O4P B8257929 Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Cat. No.: B8257929
M. Wt: 154.10 g/mol
InChI Key: KZHGNHTVCUWRKR-BYPYZUCNSA-N
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Description

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group and a hydroxyethyl group, making it a versatile molecule in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to couple phosphonic acid derivatives with organic halides .

Industrial Production Methods

Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dioxane .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester exerts its effects involves the interaction of the phosphonic acid group with various molecular targets. The compound can chelate metal ions, inhibit enzymes by mimicking phosphate groups, and participate in various biochemical pathways. These interactions are crucial for its applications in medicine and industry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid esters such as:

Uniqueness

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is unique due to its specific hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organophosphorus compounds and in applications requiring precise molecular interactions .

Biological Activity

Phosphonic acid derivatives, particularly those with bioactive properties, have garnered significant interest in pharmacology and biochemistry. The compound Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is a notable member of this class, exhibiting various biological activities that make it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H13O4P
  • Molecular Weight : 182.13 g/mol

This compound contains a phosphonate group that mimics phosphate esters, allowing it to interact with biological systems in a manner similar to naturally occurring phosphates.

Phosphonates, including this compound, often act as competitive inhibitors for enzymes that utilize phosphate esters. Their structural similarity allows them to bind to enzyme active sites, disrupting normal biochemical pathways. This mechanism is particularly relevant in the context of enzymes involved in metabolic processes and signal transduction pathways.

1. Enzyme Inhibition

Research indicates that phosphonic acid derivatives can inhibit various enzymes:

  • Enolase Inhibition : A study highlighted the role of phosphonate inhibitors targeting enolase, an enzyme critical in glycolysis. The inhibition was selective for cancer cells with specific genetic deletions, suggesting potential for targeted cancer therapies .
  • ACE Inhibition : Some phosphonates have shown activity as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure. For instance, K-26, a phosphonate derivative, exhibited significant hypotensive activity in vivo .

2. Antimicrobial Properties

Phosphonates are also recognized for their antimicrobial properties . They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. The structural features of these compounds allow them to serve as effective inhibitors against various pathogens.

Case Study: Fosfomycin Biosynthesis

Fosfomycin is a well-studied phosphonic acid antibiotic whose biosynthetic pathway involves several key enzymes that could be targeted by similar phosphonates. Research has demonstrated that phosphonates can inhibit the enzymes involved in the biosynthesis of fosfomycin, showcasing their potential as antibiotic agents .

Compound Target Enzyme Activity
Phosphonic Acid EstersEnolaseCompetitive inhibition
K-26ACEHypotensive activity
FosfomycinVarious bacterial enzymesAntibacterial activity

Research Findings on Mechanisms

Studies have elucidated the mechanisms through which phosphonates exert their biological effects. For example, the competitive inhibition observed with enolase is attributed to the structural mimicry of phosphate groups, allowing these compounds to effectively block substrate access . Additionally, the stereochemistry of these compounds plays a crucial role in their biological activity, influencing how they interact with target enzymes.

Properties

IUPAC Name

(1S)-1-dimethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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